tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1798843-13-6
VCID: VC4487646
InChI: InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C
Molecular Formula: C22H34BNO4
Molecular Weight: 387.33

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate

CAS No.: 1798843-13-6

Cat. No.: VC4487646

Molecular Formula: C22H34BNO4

Molecular Weight: 387.33

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate - 1798843-13-6

CAS No. 1798843-13-6
Molecular Formula C22H34BNO4
Molecular Weight 387.33
IUPAC Name tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate
Standard InChI InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25)
Standard InChI Key BJGKKKJZEAHJFP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6,7,8,9-tetrahydro-5H-benzo annulene system—a bicyclic framework comprising a benzene ring fused to a seven-membered cycloheptatriene. At position 2 of the annulene, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is attached, while position 5 is functionalized with a tert-butyl carbamate moiety. This configuration confers both steric bulk and boron-mediated reactivity.

Table 1: Key Structural and Physical Data

PropertyValueSource
Molecular FormulaC₂₂H₃₄BNO₄
Molecular Weight387.33 g/mol
CAS Registry Number1798843-13-6
IUPAC Nametert-Butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-5-yl]carbamate
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C

The dioxaborolane group (Bpin) enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for Suzuki-Miyaura cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are scarce, analogous benzoannulene derivatives are typically synthesized through multi-step sequences:

  • Annulene Core Construction: Cycloheptatriene systems are often built via Diels-Alder reactions or transition metal-catalyzed cyclizations.

  • Boron Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis installs the dioxaborolane group.

  • Carbamate Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., DMAP) introduces the carbamate group .

A patent describing similar compounds (e.g., 6,7-dihydro-5H-benzoannulene derivatives) highlights the use of asymmetric catalysis to control stereochemistry at the pyrrolidinyl group, suggesting potential chiral synthesis routes for related structures .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The dioxaborolane moiety positions this compound as a key intermediate in forming carbon-carbon bonds. For example, coupling with aryl halides enables access to polycyclic architectures prevalent in natural products and pharmaceuticals.

Table 2: Comparative Reactivity of Boron-Containing Analogues

CompoundReaction Yield (%)Coupling PartnerReference
tert-Butyl carbamate derivative78–854-Bromotoluene
Dihydrobenzoannulenyl-Bpin922-Iodonaphthalene

Protective Group Strategies

The tert-butyl carbamate (Boc) group serves as a temporary nitrogen protectant, removable under acidic conditions (e.g., HCl/dioxane). This facilitates sequential functionalization of the annulene core without side reactions .

Pharmaceutical Relevance

Target Engagement

Though direct biological data for this compound is limited, structural analogs exhibit estrogen receptor (ER) modulation. For instance, 6,7-dihydro-5H-benzoannulene derivatives demonstrate sub-nanomolar binding affinity for ERα, suggesting potential applications in hormone-dependent cancers .

PrecautionCodeSource
Avoid moistureP233, P234
Use explosion-proof equipmentP241
Handle under inert gasP231

Future Directions

Reactivity Expansion

Exploring photoredox or electrochemical activation could unlock new coupling manifolds for the annulene core. Recent patents highlight fluorinated derivatives (e.g., 3-fluoropropyl-pyrrolidinyl analogs) as leads for enhanced blood-brain barrier penetration .

Biological Profiling

Priority areas include:

  • Kinase Inhibition Screening: Given the prevalence of annulene systems in kinase inhibitors (e.g., imatinib analogs).

  • In Vivo Pharmacokinetics: Utilizing deuterated versions to track metabolic fate .

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